molecular formula C14H15BrO4 B11790325 Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate

Katalognummer: B11790325
Molekulargewicht: 327.17 g/mol
InChI-Schlüssel: RJWIAKGVQSVDEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-bromo-4-ethoxy-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction yields the desired benzofuran derivative with good purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
  • Ethyl 5-bromo-4-ethoxybenzofuran-2-carboxylate
  • Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate

Uniqueness

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups, along with the bromine atom, influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H15BrO4

Molekulargewicht

327.17 g/mol

IUPAC-Name

ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

RJWIAKGVQSVDEY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.